![molecular formula C37H50O4 B14129720 [(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesteryl coumarin-3-carboxylate is a compound that combines the structural features of cholesterol and coumarin. It is known for its fluorescence properties and is used in various scientific applications. The compound has the empirical formula C37H50O4 and a molecular weight of 558.79 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl coumarin-3-carboxylate typically involves the esterification of coumarin-3-carboxylic acid with cholesteryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions
Cholesteryl coumarin-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the coumarin ring or the ester linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of coumarin-3-carboxylic acid derivatives, while reduction can yield various alcohols or amines .
科学研究应用
Cholesteryl coumarin-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cell membranes and lipid interactions due to its cholesterol moiety.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of fluorescent materials and sensors
作用机制
The mechanism of action of cholesteryl coumarin-3-carboxylate is primarily based on its fluorescence properties. The coumarin moiety absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The cholesterol part of the molecule allows it to integrate into lipid membranes, making it valuable for studying membrane dynamics and interactions .
相似化合物的比较
Similar Compounds
Coumarin-3-carboxylic acid: A precursor in the synthesis of cholesteryl coumarin-3-carboxylate.
Cholesteryl esters: Compounds that share the cholesterol moiety but differ in their esterified groups.
Fluorescent coumarins: Various coumarin derivatives used for their fluorescence properties
Uniqueness
Cholesteryl coumarin-3-carboxylate is unique due to its combination of cholesterol and coumarin, providing both lipid membrane integration and fluorescence capabilities. This dual functionality makes it particularly valuable in interdisciplinary research areas, including biochemistry, pharmacology, and materials science .
属性
分子式 |
C37H50O4 |
|---|---|
分子量 |
558.8 g/mol |
IUPAC 名称 |
[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C37H50O4/c1-24(2)10-6-8-12-26-14-15-31-35(26,3)21-18-32-36(4)20-17-28(23-27(36)16-19-37(31,32)5)40-33(38)29-22-25-11-7-9-13-30(25)41-34(29)39/h7,9,11,13,16,22,24,26,28,31-32H,6,8,10,12,14-15,17-21,23H2,1-5H3/t26-,28-,31?,32?,35+,36-,37-/m0/s1 |
InChI 键 |
ZFLXFZDSUOCMDU-AKOLMNBBSA-N |
手性 SMILES |
CC(C)CCCC[C@H]1CCC2[C@@]1(CCC3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C)C |
规范 SMILES |
CC(C)CCCCC1CCC2C1(CCC3C2(CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


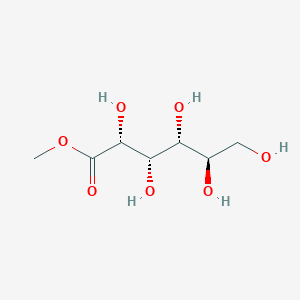
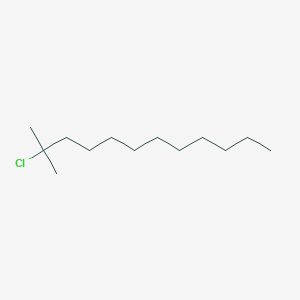
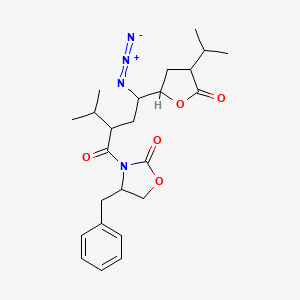
![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)
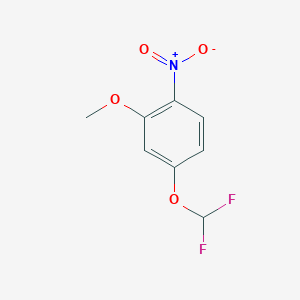
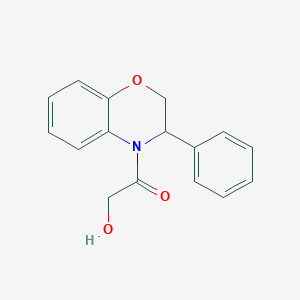
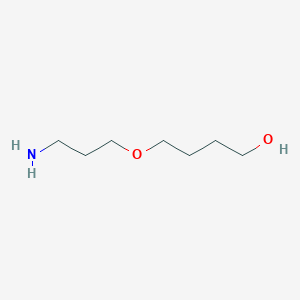
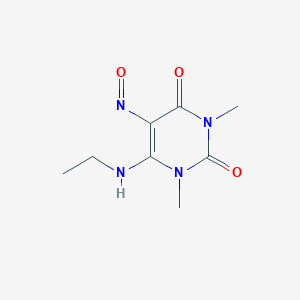
![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)


![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)

![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
